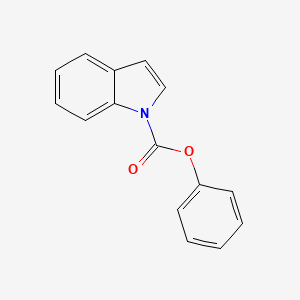
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C8H11N5O and a molecular weight of 193.21 g/mol . It is classified as an amine compound and contains various functional groups, including a pyrimidine ring, a hydrazone, and a urea derivative .
Preparation Methods
The synthesis of 2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide involves several steps. One common synthetic route includes the reaction of 2-methylpyrimidine-4-carbaldehyde with hydrazinecarboxamide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it may be used in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways . The compound may bind to DNA or proteins, affecting their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide can be compared with other similar compounds, such as hydrazinecarboxamide derivatives and pyrimidine-based compounds . These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications .
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
[(E)-1-(2-methylpyrimidin-4-yl)ethylideneamino]urea |
InChI |
InChI=1S/C8H11N5O/c1-5(12-13-8(9)14)7-3-4-10-6(2)11-7/h3-4H,1-2H3,(H3,9,13,14)/b12-5+ |
InChI Key |
ORTUEEOXQZZAGW-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=NC=CC(=N1)/C(=N/NC(=O)N)/C |
Canonical SMILES |
CC1=NC=CC(=N1)C(=NNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
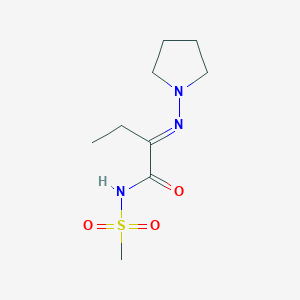
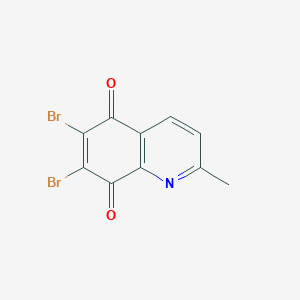
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
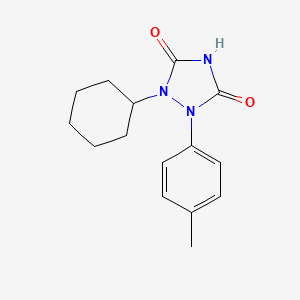
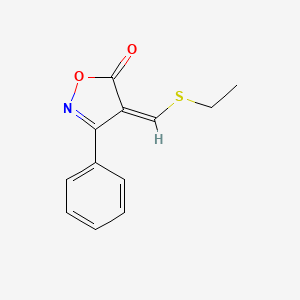
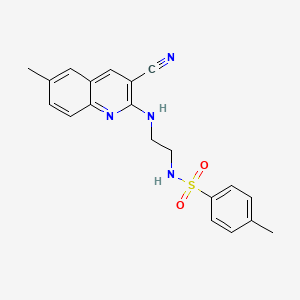
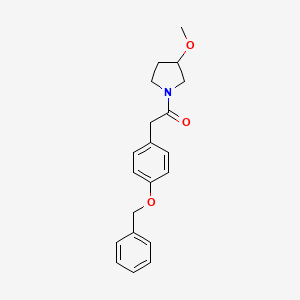
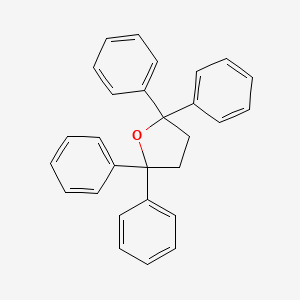
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
